3-Ethenyltriazole-4-carboxylic acid

Description

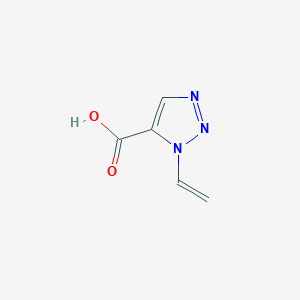

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c1-2-8-4(5(9)10)3-6-7-8/h2-3H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBKRFJDDNMUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=CN=N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethenyltriazole 4 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-ethenyltriazole-4-carboxylic acid suggests that the most direct approach involves disconnecting the triazole ring. The primary disconnection strategy breaks the ring according to the principles of 1,3-dipolar cycloaddition, leading to two key precursors: an azide (B81097) and a suitably functionalized alkyne.

Specifically, the target molecule can be retrosynthetically cleaved into a simple azide source (like hydrazoic acid, HN₃, or a simple organic azide) and a core alkyne building block: 2-ethenyl-but-2-ynedioic acid or a derivative thereof. Alternatively, the functionalities can be partitioned differently, with one precursor being vinyl azide and the other being propiolic acid. However, the most common and convergent strategies, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), typically employ a terminal alkyne. Therefore, a plausible precursor would be an alkyne bearing the ethenyl group and an esterified carboxyl group, which can be hydrolyzed in a final step.

Direct Synthesis Routes to the Triazole Core

The formation of the 1,2,3-triazole ring is the cornerstone of the synthesis. Several powerful methods have been developed for this purpose, each with distinct advantages.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches with Ethenyl and Carboxylic Acid Functionalities

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a premier example of "click chemistry," offering high efficiency, mild reaction conditions, and excellent regioselectivity for the 1,4-disubstituted triazole isomer. nih.govwikipedia.org In the context of this compound (which is a 1,4,5-trisubstituted triazole if considering the hydrogen on the nitrogen as a substituent, or a 4,5-disubstituted NH-triazole), the Huisgen 1,3-dipolar cycloaddition is the fundamental transformation. The copper-catalyzed version unites a terminal alkyne and an azide to form the 1,4-disubstituted product. wikipedia.org

To synthesize the target compound via CuAAC, one would react a terminal alkyne with an azide. For instance, propiolic acid (or its ester) could react with vinyl azide. However, vinyl azide is highly unstable. A more practical approach would involve an alkyne that already contains the vinyl group. The reaction would proceed by combining an appropriate azide and a functionalized alkyne in the presence of a copper(I) source, which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Reducing Agent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | Water/t-BuOH | Room Temp | wikipedia.org |

| Cu(OAc)₂ | None (chelating substrates) | Various | Room Temp - 80°C | beilstein-journals.org |

| CuI | None | THF/DMF | Room Temp | beilstein-journals.orgtandfonline.com |

The choice of reactants would need to be carefully considered to ensure the correct placement of the ethenyl and carboxylic acid groups on the final triazole ring.

Decarboxylative Triazolation Strategies Utilizing Carboxylic Acid Precursors

A more recent and innovative approach involves the direct use of carboxylic acids to form the triazole ring through decarboxylation. nih.gov A photocatalytic, tricomponent decarboxylative triazolation has been developed that enables the direct conversion of carboxylic acids to triazoles in a single step. nih.govresearchgate.net This method combines a carboxylic acid, an alkyne, and a simple azide reagent (like potassium azide) under the influence of a photocatalyst and a copper(I) salt. researchgate.net

This strategy is particularly compelling as it leverages the vast pool of commercially available carboxylic acids. nih.govacs.org To synthesize this compound, one could envision a reaction where a carboxylic acid provides the R¹ group, which would be the ethenyl moiety in this case. This vinyl-containing carboxylic acid would react with an alkyne bearing the target carboxylic acid group (or a precursor) and an azide source. The reaction avoids the need to handle potentially unstable organoazides by generating the key radical intermediate directly from the abundant carboxylic acid. researchgate.netacs.org

Multi-Component Reactions for Triazole Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all starting materials. nih.govnih.gov Several MCRs have been designed for the synthesis of 1,2,3-triazoles. These reactions often generate the organic azide in situ, enhancing safety and operational simplicity. tandfonline.comnih.gov

A typical MCR for a 1,2,3-triazole could involve the reaction of an alkyl halide, sodium azide, and a terminal alkyne, catalyzed by a copper(I) species. tandfonline.comnih.gov To apply this to the target molecule, one could use a halide precursor for the ethenyl group, although this is less direct. More sophisticated MCRs can assemble more complex triazoles in a single pot. nih.govresearchgate.net For example, a reaction could be designed combining an aldehyde, nitromethane, and sodium azide to generate a nitroolefin intermediate which then undergoes cycloaddition. researchgate.net Adapting such a sequence would require starting materials that embed the ethenyl and carboxylic acid functionalities.

Introduction of the Ethenyl Moiety

An alternative to incorporating the ethenyl group into the initial cycloaddition precursors is to introduce it after the triazole ring has been formed. This approach is known as post-cyclization or "post-click" functionalization. nih.govscilit.com

Post-Cyclization Functionalization Methods

Late-stage functionalization strategies allow for the modification of a pre-formed triazole core. nih.gov This is particularly useful for building molecular diversity from a common intermediate. To introduce the ethenyl group at the C5 position (to form the 3-ethenyl isomer, assuming standard numbering), one could start with a 1H-1,2,3-triazole-4-carboxylic acid that has a suitable functional group at the 5-position.

For example, a 5-halo-1H-1,2,3-triazole-4-carboxylic acid ester could be synthesized first. The ethenyl group could then be installed using a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with vinyltributyltin or a Suzuki coupling with a vinylboronic acid derivative. Another viable method would be to start with a 5-formyl-1,2,3-triazole-4-carboxylic acid and perform a Wittig reaction to create the carbon-carbon double bond of the ethenyl group. These post-click modifications offer a flexible route to the target compound and other analogs from a common, readily accessible triazole intermediate. nih.govmdpi.com

Direct Incorporation of Ethenyl Precursors

The synthesis of the 3-ethenyltriazole core structure can be achieved through the direct incorporation of precursors already containing the ethenyl (vinyl) group. This strategy often relies on cycloaddition reactions, a cornerstone of heterocyclic chemistry. One prominent method involves the [3+2] cycloaddition of an azide with an alkyne bearing a vinyl substituent.

A key approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". wisdomlib.org In this context, a vinyl-substituted alkyne would react with an azide source to form the 1,2,3-triazole ring. The regioselectivity of this reaction is crucial, as it can lead to either 1,4- or 1,5-disubstituted triazoles depending on the catalytic system. While copper catalysts typically yield the 1,4-disubstituted product, other metals can alter this outcome. nih.gov

Another pathway involves the reaction of vinyl-containing enamines with diazo compounds. For instance, a method has been developed for synthesizing N1-vinyl-1,2,3-triazoles through a copper-catalyzed reaction between enamines and diazo compounds, using oxygen as a green oxidant. nih.gov This approach offers good functional group compatibility under mild conditions. nih.gov Similarly, N1-vinyl-1,2,3-triazoles can be prepared from the reaction of vinyl azides with compounds containing an active methylene (B1212753) group. nih.gov These methods provide a direct route to incorporating the vinyl group at the N1 position of the triazole ring.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety at the 4-position of the triazole ring is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives such as esters, amides, and acyl halides. These transformations are fundamental in altering the molecule's physicochemical properties.

Esterification and Amidation Routes

The conversion of the carboxylic acid group of this compound into esters and amides is a common and critical derivatization strategy.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions. A classic method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol with a strong acid catalyst like sulfuric acid. Alternatively, the carboxylic acid can be converted to its ester by reacting with an alcohol in the presence of thionyl chloride (SOCl₂). researchgate.net This method proceeds through the formation of a highly reactive acyl chloride intermediate.

Amidation: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. mdpi.com Direct amidation can be achieved by heating the carboxylic acid with an amine, but this often requires high temperatures to drive off the water byproduct. mdpi.com A more efficient and common approach involves the use of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions. However, attempts to synthesize amides from similar compounds like 5-amino-1,2,4-triazole-3-carboxylic acid using thionyl chloride and amines have proven unsuccessful, often resulting in unseparable product mixtures due to side reactions. researchgate.net This highlights a potential challenge in the amidation of triazole carboxylic acids.

Post-synthetic modification studies on other carboxyl-functionalized frameworks have demonstrated successful amidation using reagents like hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP). berkeley.edu These methods achieve near-quantitative conversion under mild, room-temperature conditions. berkeley.edu

| Reagent/Method | Target Derivative | Typical Conditions | Notes |

| Alcohol / SOCl₂ | Ester | Reflux | Proceeds via an acyl chloride intermediate. researchgate.net |

| Amine / Heat | Amide | High Temperature | Water removal is necessary to drive the reaction. mdpi.com |

| EDC / DMAP / Amine | Amide | Room Temperature | A common and mild method for amide bond formation. berkeley.edu |

| HBTU / DIPEA / Amine | Amide | Room Temperature | High-yielding post-synthetic modification strategy. berkeley.edu |

Formation of Acyl Halides and Anhydrides

To enhance reactivity, the carboxylic acid group can be converted into more potent acylating agents like acyl halides or anhydrides. These intermediates are not typically isolated but are used in situ to synthesize esters and amides.

Acyl Halides: Acyl chlorides are the most common acyl halides and are readily prepared from carboxylic acids. wikipedia.org Standard reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). orgoreview.comchemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk However, research on 5-amino-1,2,4-triazole-3-carboxylic acid indicates that refluxing with SOCl₂ or heating with PCl₅ can lead to complex mixtures of products, likely due to unwanted side reactions involving the amino group and the triazole ring nitrogens. researchgate.net This suggests that the synthesis of the acyl chloride of this compound may require carefully controlled conditions to avoid polymerization or self-acylation.

Acid Anhydrides: Acid anhydrides can be formed by the reaction of an acyl chloride with a carboxylate salt or by reacting two equivalents of the carboxylic acid with a dehydrating agent. They serve as effective acylating agents, similar to acyl halides. libretexts.org

Comparative Analysis of Synthetic Efficiencies and Selectivity

The synthesis of substituted triazoles is characterized by a variety of methods, each with distinct advantages regarding efficiency, cost, and selectivity.

The choice of catalyst in cycloaddition reactions is paramount for controlling regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with aryl diazonium salts to form 1,2,4-triazoles, a silver(I) catalyst selectively produces 1,3-disubstituted triazoles in high yields (88%), whereas a copper catalyst favors the formation of 1,5-disubstituted isomers (79% yield). nih.govfrontiersin.org This catalyst-dependent regioselectivity is a powerful tool for directing the synthesis towards the desired isomer. nih.gov

Alternative energy sources have been shown to dramatically improve reaction efficiency. Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields compared to conventional heating methods. wisdomlib.orgmdpi.com Similarly, ultrasound irradiation has been employed for the synthesis of sulfonamide-linked 1,2,3-triazoles, promoting a multicomponent reaction with an efficient, selective, and reusable catalyst under aqueous conditions. mdpi.com

| Method | Key Feature | Typical Yield | Selectivity | Reference |

| Ag(I)-catalyzed cycloaddition | Forms 1,3-disubstituted 1,2,4-triazoles | 88% | High regioselectivity | nih.gov |

| Cu-catalyzed cycloaddition | Forms 1,5-disubstituted 1,2,4-triazoles | 79% | High regioselectivity | nih.gov |

| Microwave (MWI) Irradiation | Rapid reaction times | >90% | Varies with substrate | wisdomlib.org |

| Ultrasound Irradiation | Use of aqueous media, reusable catalyst | Favorable yields | High selectivity | mdpi.com |

| One-pot tandem reaction | High atom economy, simplified procedure | Up to 96% | High regioselectivity | frontiersin.org |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of triazole derivatives to minimize environmental impact and enhance safety. rsc.org This involves a focus on using less hazardous reagents, employing environmentally benign solvents, and utilizing energy-efficient reaction conditions. rsc.orgnih.gov

A major advancement is the move away from hazardous solvents towards greener alternatives. Water is an ideal green solvent, and many modern triazole syntheses, particularly CuAAC reactions, are performed in aqueous systems. tandfonline.com Solvent-free reaction conditions represent another sustainable approach, reducing waste and eliminating volatile organic compounds (VOCs). rsc.org

The development of efficient and reusable catalysts is a cornerstone of green triazole synthesis. rsc.org Heterogeneous catalysts, such as copper supported on silica (B1680970) gel or other solid matrices, are particularly advantageous as they can be easily recovered and reused, reducing both cost and waste. rsc.org

Furthermore, the use of alternative energy sources like microwave and ultrasound irradiation aligns with green chemistry principles by often leading to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating. mdpi.comnih.gov These techniques can revolutionize industrial processes by making them more sustainable. rsc.org

Advanced Spectroscopic and Computational Analysis of 3 Ethenyltriazole 4 Carboxylic Acid

Vibrational Spectroscopy for Molecular Structure Elucidation and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive means to probe the molecular structure, bonding, and intermolecular interactions of 3-ethenyltriazole-4-carboxylic acid.

Infrared (IR) Spectroscopic Signatures of Triazole and Carboxylic Acid Groups

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups. The carboxylic acid group gives rise to a very broad O-H stretching vibration, typically observed in the range of 3300-2500 cm⁻¹. nih.govnih.govorganic-chemistry.orgresearchgate.net This broadening is a hallmark of the strong intermolecular hydrogen bonding between carboxylic acid dimers. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band between 1760 cm⁻¹ and 1690 cm⁻¹. nih.govnih.govresearchgate.net The exact position of this band can be influenced by the degree of hydrogen bonding and conjugation with the triazole ring.

The triazole ring itself presents a series of characteristic "marker bands" in the fingerprint region of the IR spectrum. organic-chemistry.org These bands arise from complex vibrations involving C-N, N-N, and C=N stretching, as well as ring deformation modes. For 1,2,4-triazole (B32235) derivatives, characteristic peaks are often observed around 3126 cm⁻¹ (N-H stretching), and in the 1621-1508 cm⁻¹ region (C=N stretching). Aromatic C-H vibrations of the triazole ring typically appear around 3097 and 3032 cm⁻¹. mdpi.com The substitution pattern on the triazole ring, including the presence of the ethenyl and carboxylic acid groups, will influence the precise frequencies and intensities of these marker bands.

Table 1: Characteristic Infrared (IR) Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Triazole Ring | N-H Stretch | ~3126 |

| Triazole Ring | C=N Stretch | 1621 - 1508 |

| Triazole Ring | Ring Vibrations | Fingerprint Region |

| Ethenyl Group | =C-H Stretch | ~3080 - 3010 |

| Ethenyl Group | C=C Stretch | ~1640 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical environment of the individual atoms within this compound, confirming its structural connectivity, and studying its conformational dynamics.

¹H and ¹³C NMR for Chemical Environment Analysis

The ¹H NMR spectrum of this compound will display characteristic signals for the protons of the ethenyl group, the triazole ring, and the carboxylic acid. The vinyl protons will appear as a complex multiplet system, typically in the range of 5.0-6.5 ppm, with distinct chemical shifts and coupling constants for the geminal, cis, and trans protons. The proton attached to the triazole ring (C5-H) is expected to resonate as a singlet in the aromatic region, likely between 8.0 and 9.0 ppm. nist.gov The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to solvent and concentration. researchgate.net

The ¹³C NMR spectrum will provide further structural confirmation. The carbon of the carboxylic acid carbonyl group is expected to resonate in the downfield region, typically between 160 and 175 ppm. researchgate.net The carbons of the triazole ring will have distinct chemical shifts, with C3 and C5 appearing in the aromatic region, generally between 140 and 160 ppm. nist.gov The two carbons of the ethenyl group will resonate in the olefinic region, typically between 110 and 140 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid | -COOH | > 10 (broad s) | 160 - 175 |

| Triazole Ring | C5-H | 8.0 - 9.0 (s) | 140 - 160 (C3, C5) |

| Ethenyl Group | =CH₂ | 5.0 - 6.5 (m) | 110 - 140 |

| Ethenyl Group | -CH= | 5.0 - 6.5 (m) | 110 - 140 |

Advanced NMR Techniques (e.g., 2D NMR) for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential. Correlation Spectroscopy (COSY) will reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethenyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy will correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy will show correlations between protons and carbons that are two or three bonds away, providing crucial information for confirming the substitution pattern on the triazole ring and the connection of the ethenyl and carboxylic acid groups.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations have become indispensable tools for predicting the intrinsic properties of molecules, offering insights that complement and guide experimental work.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For triazole derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable predictions of ground state geometries. researchgate.netnih.gov Such studies on this compound would aim to optimize the molecular structure to its lowest energy conformation, yielding precise data on bond lengths, bond angles, and dihedral angles. It is expected that the 1,2,4-triazole ring itself is largely planar, a common feature in related structures. dnu.dp.ua

The electronic properties derived from DFT calculations are crucial for understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. For similar triazole derivatives, these gaps are typically calculated to understand their electronic behavior and potential for charge transfer. researchgate.net

Furthermore, DFT allows for the calculation of charge distribution across the molecule, which can be visualized using Molecular Electrostatic Potential (MEP) maps. ktu.edu.tr These maps illustrate the electron density distribution, identifying nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) regions. For this compound, the oxygen atoms of the carboxyl group and the nitrogen atoms of the triazole ring are expected to be the primary nucleophilic sites, while the hydrogen of the carboxylic acid would be a primary electrophilic site.

Table 1: Representative Theoretical Geometric and Electronic Parameters for a 1,2,4-Triazole Carboxylic Acid Derivative (Note: The following data are illustrative, based on published values for structurally similar compounds like 1,2,4-triazole-3-carboxylic acid and its derivatives, as specific experimental data for the title compound is not available in the cited literature. Calculations are typically performed at the B3LYP/6-311++G(d,p) level.)

| Parameter | Representative Value | Reference |

| Bond Lengths (Å) | ||

| N1-N2 | 1.38 | researchgate.net |

| N4-C3 | 1.35 | researchgate.net |

| C=O (carboxyl) | 1.21 | researchgate.net |

| C-O (carboxyl) | 1.35 | researchgate.net |

| C=C (ethenyl) | 1.33 | General Value |

| Electronic Properties | ||

| HOMO Energy | -7.0 eV | researchgate.net |

| LUMO Energy | -1.5 eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | researchgate.net |

| Dipole Moment | 3.5 D | dnu.dp.ua |

While DFT provides a static, gas-phase picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, accounting for conformational changes and interactions with the environment, such as a solvent. frontiersin.orgajchem-a.com For this compound, MD simulations would be crucial for understanding the flexibility of the ethenyl and carboxylic acid side chains. These simulations can reveal the preferred rotational orientations (rotamers) and the energy barriers between them.

MD simulations are particularly valuable for studying solvent effects. When simulated in a solvent like water, the explicit interactions between the solute and solvent molecules are modeled. This would show how water molecules form hydrogen bonds with the carboxylic acid group and the nitrogen atoms of the triazole ring. These interactions influence the molecule's conformational preferences and its effective shape in solution. The stability of these interactions can be analyzed by monitoring parameters like the Root Mean Square Deviation (RMSD) and the Solvent Accessible Surface Area (SASA) over the simulation time. ajchem-a.comnih.gov Such studies are vital for predicting how the molecule will behave in a biological or aqueous environment.

Quantum chemical methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net DFT calculations can provide theoretical vibrational (Infrared and Raman) spectra. researchgate.netnih.gov The calculated frequencies correspond to specific vibrational modes, such as the C=O stretch of the carboxylic acid, the N-H and C-H stretches, and the C=C stretch of the ethenyl group. While calculated frequencies are often systematically higher than experimental ones, they can be scaled to provide excellent agreement, aiding in the assignment of experimental spectra. nih.gov Large red-shifts in the stretching frequencies of N-H or O-H bonds can indicate strong hydrogen bonding. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. ktu.edu.tr These theoretical predictions help in assigning the peaks in experimental NMR spectra, which is particularly useful for complex molecules. For instance, calculations would predict distinct signals for the protons of the ethenyl group and the proton on the triazole ring. nih.gov

Table 2: Typical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups (Note: This table presents typical frequency ranges for functional groups present in the title compound, based on literature for related molecules. researchgate.net)

| Functional Group | Vibrational Mode | Typical Calculated Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (broad) | 3300-2500 | 3300-2500 |

| N-H (Triazole) | Stretching | 3150-3100 | 3126 |

| C-H (Ethenyl) | Stretching | 3100-3000 | 3097-3032 |

| C=O (Carboxylic Acid) | Stretching | 1780-1740 | 1760-1700 |

| C=C (Ethenyl) | Stretching | 1660-1620 | 1650-1600 |

| C=N (Triazole Ring) | Stretching | 1550-1510 | 1543-1529 |

Crystallographic Studies for Solid-State Architectures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a molecule like this compound, crystallographic analysis would reveal not only its precise molecular geometry but also how the molecules arrange themselves in a crystal lattice, known as the supramolecular architecture. mdpi.com

Table 3: Representative Crystallographic Data for a Substituted Triazole Derivative (Note: The data presented are illustrative, based on published crystal structures of related triazole compounds, such as 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid and other functionalized triazoles. researchgate.netmdpi.comresearchgate.net)

| Parameter | Representative Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~15.0 |

| β (°) | ~95 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | O-H···O (Carboxylic acid dimer), N-H···N (Triazole chain) |

Reactivity and Reaction Mechanisms of 3 Ethenyltriazole 4 Carboxylic Acid

Reactivity of the Triazole Heterocycle

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle characterized by its thermal stability and relative resistance to non-catalytic cleavage. Its reactivity is influenced by the presence of three nitrogen atoms, which can act as either nucleophiles or sites for coordination, and the electronic effects of the ethenyl and carboxylic acid substituents.

Electrophilic and Nucleophilic Substitution Reactions

The 1,2,4-triazole ring is generally considered to be electron-deficient, which makes it resistant to electrophilic substitution reactions. The presence of the electron-withdrawing carboxylic acid group further deactivates the ring towards attack by electrophiles. Conversely, the electron-donating nature of the nitrogen atoms can facilitate nucleophilic substitution, although such reactions are not common and typically require harsh conditions or activation of the ring. The ethenyl group, being a conjugated system, can influence the electron distribution within the triazole ring, but its effect is generally not sufficient to overcome the inherent electron-deficient character of the heterocycle.

Coordination Behavior with Metal Centers

The nitrogen atoms of the triazole ring, along with the oxygen atoms of the carboxylate group, make 3-ethenyltriazole-4-carboxylic acid a versatile ligand for the construction of metal-organic frameworks (MOFs) and other coordination complexes. mdpi.comnih.govsemanticscholar.orgresearchgate.netsigmaaldrich.com The molecule can coordinate to metal centers in various modes, leading to the formation of diverse structural motifs, from discrete mononuclear complexes to multidimensional polymers. mdpi.comnih.govsemanticscholar.org

The coordination behavior is highly dependent on factors such as the nature of the metal ion, the reaction conditions (e.g., pH, solvent, temperature), and the presence of other ligands. semanticscholar.org Analogous triazole-carboxylate ligands have been shown to exhibit several coordination modes, and it is anticipated that this compound would behave similarly.

Table 1: Plausible Coordination Modes of this compound with Metal Centers

| Coordination Mode | Description | Potential Structural Outcome |

| Monodentate | Coordination through a single nitrogen atom of the triazole ring or a single oxygen atom of the carboxylate. | Simple coordination complexes. |

| Bidentate Chelating | Coordination through a nitrogen atom of the triazole ring and an adjacent oxygen atom of the carboxylate, forming a stable five-membered ring. semanticscholar.org | Mononuclear or polynuclear complexes. mdpi.comnih.gov |

| Bidentate Bridging | The carboxylate group bridges two metal centers. | Polymeric chains or layers. |

| Tridentate | Coordination involving two nitrogen atoms of the triazole ring and one oxygen atom of the carboxylate. | Higher-dimensional frameworks. |

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality is a primary site of reactivity in this compound, undergoing a variety of well-established transformations.

Proton Exchange and Acid-Base Equilibria

The carboxylic acid group possesses an acidic proton that can be readily abstracted by a base. The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent triazole ring. For comparison, the pKa of hydrazoic acid (HN₃) is approximately 7.9 in aprotic solvents. nih.govacs.org The triazole ring itself contains N-H protons that are also acidic, though generally less so than the carboxylic acid proton. The specific pKa values for this compound would require experimental determination but are expected to be in the range of typical carboxylic acids.

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgopenstax.orgyoutube.com These reactions typically proceed through an addition-elimination mechanism, where the initial nucleophilic attack forms a tetrahedral intermediate, followed by the elimination of a leaving group (typically water). openstax.org

Direct reaction with strong nucleophiles under basic conditions can be challenging, as deprotonation of the carboxylic acid forms a resonance-stabilized carboxylate anion that is much less reactive towards nucleophilic attack. masterorganicchemistry.comlibretexts.org Therefore, these reactions are often carried out under acidic conditions or with the use of coupling agents. libretexts.orglibretexts.org

Table 2: Common Nucleophilic Acyl Substitution Reactions

| Reaction | Reagents | Product |

| Fischer Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Heat or Coupling Agent (e.g., DCC) libretexts.org | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride |

The conversion to an acid chloride is a particularly useful transformation as it significantly increases the reactivity of the carbonyl group, allowing for subsequent reactions with a wide range of nucleophiles under milder conditions. libretexts.orglibretexts.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound. However, the direct decarboxylation of aryl and heteroaryl carboxylic acids typically requires high temperatures and often proceeds with low efficiency. The stability of the triazole ring makes it unlikely to undergo facile decarboxylation under normal conditions. nih.govacs.org

Recent research has explored photocatalytic methods for the decarboxylative functionalization of carboxylic acids, including those that lead to the formation of triazoles. nih.govacs.org While these methods focus on using a carboxylic acid as a precursor to other functional groups through decarboxylation, they highlight that such a transformation generally requires specific catalytic systems and is not a spontaneous process. nih.govacs.org Therefore, the decarboxylation of this compound would likely necessitate harsh reaction conditions, such as high temperatures or the use of specialized catalysts.

Transformations of the Ethenyl Substituent

The ethenyl group of this compound is a key site for a variety of chemical transformations, including olefin metathesis, additions across the double bond, and polymerization.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. harvard.edu Ruthenium-based catalysts are often employed for these reactions due to their tolerance of a wide range of functional groups. nih.gov The application of olefin metathesis to this compound could enable the synthesis of novel derivatives. For instance, cross-metathesis with other olefins could introduce new substituents, while ring-closing metathesis of appropriately designed precursors could lead to macrocyclic structures. harvard.edu

However, the presence of the N-heteroaromatic triazole ring can present challenges. The nitrogen atoms in the ring can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation. beilstein-journals.org Strategies to mitigate this deactivation, such as the use of more robust catalysts or protecting the nitrogen atoms, may be necessary to achieve efficient metathesis. beilstein-journals.org Recent developments have seen the use of triazole-based ligands to support ruthenium olefin metathesis catalysts, suggesting that the triazole moiety can also play a constructive role in the catalytic system. chapman.edu

Additions Across the Double Bond

The double bond of the ethenyl substituent is susceptible to addition reactions. In these reactions, the pi bond is broken, and two new single bonds are formed. masterorganicchemistry.com The stereochemical outcome of these additions can be either syn, where both new groups add to the same face of the double bond, or anti, where they add to opposite faces. libretexts.orgyoutube.comchemistrysteps.com

The regioselectivity of the addition of unsymmetrical reagents, such as hydrogen halides (HX), is governed by the electronic properties of the molecule. The triazole ring and the carboxylic acid group are electron-withdrawing, which can influence the stability of potential carbocation intermediates formed during electrophilic addition. youtube.com This can direct the incoming nucleophile to a specific carbon of the original double bond. The mechanism of addition reactions, whether proceeding through a discrete carbocation or a more concerted pathway, will determine the final stereochemistry of the product. libretexts.org

| Reagent | Type of Addition |

|---|---|

| H2 (with metal catalyst) | Syn |

| HX (e.g., HBr, HCl) | Syn and Anti |

| X2 (e.g., Br2, Cl2) | Anti |

| Peroxyacids (followed by hydrolysis) | Anti (for dihydroxylation) |

| BH3 (followed by oxidation) | Syn |

Polymerization Mechanisms (e.g., Addition Polymerization)

The ethenyl group allows this compound to act as a monomer in addition polymerization reactions. Free-radical polymerization is a common method for polymerizing vinyltriazoles. researchgate.netresearchgate.net In this process, a radical initiator starts a chain reaction, leading to the formation of a long polymer chain.

Studies on the copolymerization of 1-vinyl-1,2,4-triazole (B1205247) (VTAz) with acrylic acid (AA) provide insights into the potential polymerization behavior of this compound. semanticscholar.orghacettepe.edu.tr The reactivity ratios (r1 and r2) for the VTAz-AA pair indicate how readily each monomer adds to a growing polymer chain ending in either monomer unit. These ratios, determined using methods like Fineman-Ross (FR) and Kelen-Tudos (KT), suggest a random distribution of monomer units in the final copolymer. semanticscholar.orghacettepe.edu.tr The values r1 < 1 and r2 > 1 for the VTAz-AA system indicate that the acrylic acid monomer is more reactive than the vinyltriazole monomer. semanticscholar.orghacettepe.edu.tr

| Method | r1 (VTAz) | r2 (AA) |

|---|---|---|

| Fineman-Ross (FR) | 0.404 | 1.496 |

| Kelen-Tudos (KT) | 0.418 | 1.559 |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes. Computational methods and kinetic studies are invaluable tools in these investigations.

Transition State Analysis using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. nih.govarabjchem.org It allows for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of a reaction pathway. researchgate.netresearchgate.net

For transformations involving this compound, computational methods can be used to:

Analyze transition state geometries: This provides insight into the structural changes that occur during the reaction. researchgate.net

Determine activation energies: The calculated energy barrier between reactants and the transition state can help predict the feasibility of a reaction. arabjchem.org

Investigate regioselectivity and stereoselectivity: By comparing the energies of different possible reaction pathways, the preferred outcome can be predicted. arabjchem.org

For example, in cycloaddition reactions involving triazoles, computational studies have been used to elucidate the mechanism and predict the regioselectivity of the products. researchgate.net Similar approaches could be applied to study the addition and metathesis reactions of the ethenyl group of this compound.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide experimental data on reaction rates and how they are influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. This information is essential for understanding reaction mechanisms and optimizing reaction conditions.

For the polymerization of vinyltriazoles, kinetic studies have shown that the nature of the solvent and the substituents on the triazole ring can significantly affect the rate of polymerization. researchgate.netresearchgate.net For instance, the polymerization of 1-vinyl-3-amino-1,2,4-triazole is influenced by the presence of water, which can accelerate the reaction. researchgate.net

In the context of this compound, kinetic studies of its polymerization or other transformations of its ethenyl group would reveal the influence of the carboxylic acid group and the specific substitution pattern of the triazole ring on the reaction rates. The rate determinants would likely include the electronic effects of the substituents, steric hindrance, and the stability of any intermediates formed during the reaction. semanticscholar.org

Applications in Materials Science and Catalysis

Building Block for Advanced Polymeric Materials

The presence of the ethenyl group allows 3-Ethenyltriazole-4-carboxylic acid to act as a monomer in the creation of polymers with pendant triazole and carboxylic acid functional groups. These functional groups impart specific properties to the resulting polymer, such as hydrophilicity, pH-responsiveness, and the ability to coordinate with metal ions.

The ethenyl group of this compound can undergo radical polymerization to form a homopolymer, poly(this compound). While specific studies on this exact homopolymer are not extensively detailed in public literature, the polymerization of analogous vinyltriazole monomers is well-documented. For instance, N-vinyl-1,2,3-triazoles and 1-vinyl-1,2,4-triazole (B1205247) can be polymerized via free-radical methods to produce polymers with high glass transition temperatures, indicating good thermal stability. researchgate.net

Copolymerization offers a strategy to fine-tune the properties of the resulting material. By copolymerizing this compound with other vinyl monomers, such as acrylic acid or 1-vinyl-4,5,6,7-tetrahydroindole, materials with tailored characteristics can be achieved. researchgate.netsemanticscholar.orghacettepe.edu.tr The reactivity ratios of the comonomers dictate their distribution within the final polymer chain, influencing properties like solubility and thermal behavior. researchgate.netsemanticscholar.orghacettepe.edu.tr For example, studies on the copolymerization of 1-vinyl-1,2,4-triazole with acrylic acid have shown that random copolymers are formed, with thermal stability increasing due to complex formation between the acid and triazole units. semanticscholar.orghacettepe.edu.tr

Table 1: Examples of Copolymerization involving Vinyltriazole Monomers

This table presents data for analogous systems to illustrate the principles of copolymerization.

| Comonomer 1 | Comonomer 2 | Polymerization Method | Key Finding |

| 1-vinyl-1,2,4-triazole (VTA) | 1-vinyl-4,5,6,7-tetrahydroindole (VTHI) | Radical Polymerization | VTA exhibits higher reactivity than VTHI, leading to thermally stable, soluble copolymers. researchgate.net |

| 1-vinyl-1,2,4-triazole (VTAz) | Acrylic Acid (AA) | Free Radical Solution Polymerization | Monomer reactivity ratios indicate a random distribution of units in the copolymer, with enhanced thermal stability. semanticscholar.orghacettepe.edu.tr |

| N-vinylcaprolactam | N-vinyl-1,2,3-triazole | Free-Radical Copolymerization | Produces water-soluble polymers where the triazole units influence the phase separation temperature of their solutions. researchgate.net |

Post-polymerization modification is a powerful technique for introducing diverse functionalities into a polymer that has already been synthesized. wiley-vch.denih.gov A polymer backbone created from this compound offers multiple sites for such modifications. The pendant carboxylic acid groups are particularly amenable to reactions like amidation or esterification, allowing for the attachment of various molecules. nih.gov

This strategy enables the creation of functional materials from a single, well-defined "scaffold" polymer. For example, polymers with pendant carboxylic acid groups can be coupled with amine-containing biological molecules, drugs, or other functional moieties using standard carbodiimide chemistry. This approach is crucial for developing materials for applications in drug delivery and biomaterials. nih.gov The triazole ring itself, while generally stable, can also potentially participate in specific chemical transformations, further expanding the functionalization possibilities.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The combination of a nitrogen-rich triazole ring and an oxygen-donating carboxylate group makes this compound an excellent bifunctional ligand for constructing coordination polymers and MOFs. mdpi.com These materials are crystalline solids built from metal ions or clusters connected by organic linkers.

The design of coordination polymers and MOFs relies on the predictable coordination behavior of the organic linkers and metal ions. Triazole-carboxylate ligands are highly valued for their versatile binding modes. mdpi.comacs.org

Coordination Sites : The triazole ring can coordinate to metal centers through its nitrogen atoms, often acting as a bridge between two or more metal ions. The carboxylate group can bind in various modes, including monodentate, bidentate chelating, or bidentate bridging. acs.orgmdpi.com

Structural Diversity : The flexibility and varied coordination modes of these ligands can lead to a wide range of network dimensionalities (1D, 2D, or 3D) and topologies. acs.orgnih.govscilit.com Factors such as the choice of metal ion, reaction conditions (like temperature and pH), and the presence of other coordinating molecules (anions or solvents) play a crucial role in directing the final structure. mdpi.comnih.gov

A variety of coordination polymers have been synthesized using ligands that feature both triazole and carboxylate functionalities. scilit.comacs.org These are typically prepared under solvothermal conditions, where the components are heated in a solvent, promoting the formation of crystalline products.

The resulting structures exhibit significant diversity. For instance, bifunctional 1,2,4-triazole-carboxylate ligands have been used to construct copper(II) coordination polymers that form discrete triangular metal clusters, which then assemble into 2D layers or 3D zeolite-like networks. acs.org In other examples, zinc(II) has been coordinated with similar ligands to form 1D chains, 2D planes, or complex 3D frameworks, with the final structure being heavily influenced by the specific ligand's charge and the inclusion of secondary organic linkers. mdpi.com The structural outcome is a delicate interplay between the coordination preferences of the metal ion and the geometric and electronic properties of the triazole-carboxylate ligand. acs.orgnih.gov

Table 2: Structural Features of Coordination Polymers with Triazole-Carboxylate Ligands

| Metal Ion | Ligand Example | Resulting Structure | Key Structural Feature |

| Cu(II) | 1,2,4-triazol-4-yl-acetic acid | 2D layer or 3D network | Formation of triangular [Cu₃(μ₃-OH)] clusters as secondary building units. acs.org |

| Zn(II) | 3,5-di(1,2,4-triazol-1-yl)benzoic acid | 1D infinite chain | Adjacent Zn(II) centers are bridged by the ligand to form a simple 1D polymer. mdpi.com |

| Zn(II) | 5-(triazol-1-yl)isophthalic acid | 2D planar layer | The ligand links Zn(II) centers into a two-dimensional sheet. mdpi.com |

| Cd(II), Zn(II) | 1H-1,2,4-triazole-3-carboxylic acid | 2D and 3D frameworks | In situ decarboxylation under solvothermal conditions leads to triazolate-based polymers whose structures are influenced by anions. acs.org |

The reactive ethenyl groups, which would be pointing into the pores of the MOF, can undergo a variety of chemical reactions. One of the most common and efficient is the thiol-ene "click" reaction, where a thiol-containing molecule is added across the double bond, often initiated by UV light. This allows for the covalent attachment of a wide range of functional molecules to the interior surface of the MOF. This method has been used to introduce new functionalities that can enhance gas sorption selectivity, catalytic activity, or sensing capabilities. For example, vinyl-functionalized MOFs have been modified via thiol-ene photopolymerization to create mixed-matrix membranes for separation applications. nih.gov This ability to precisely engineer the chemical environment within the pores makes ligands like this compound highly desirable for the creation of advanced, functional MOF materials.

Role in Heterogeneous and Homogeneous Catalysis

This compound and its derivatives are emerging as versatile building blocks in the field of catalysis, contributing to both heterogeneous and homogeneous systems. The unique molecular structure, featuring a triazole ring, a carboxylic acid group, and a vinyl substituent, allows for diverse coordination modes and functionalization pathways. This versatility enables the design of sophisticated catalytic materials with tailored properties for a range of organic transformations.

Design of Triazole-Based Ligands for Transition Metal Catalysis

The nitrogen atoms of the triazole ring in this compound serve as excellent coordination sites for transition metals, making it a valuable precursor for the synthesis of novel ligands. nih.govresearchgate.net These triazole-based ligands can be designed to chelate with various metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II), forming stable metal complexes. nih.govresearchgate.net The vinyl group offers a site for further modification or polymerization, allowing for the immobilization of the catalytic complex on a solid support, which is a key aspect in the development of heterogeneous catalysts.

Catalytic Activity in Organic Transformations (e.g., Oxidation, Hydrogenation)

Triazole-based metal complexes derived from precursors like this compound have demonstrated significant catalytic activity in various organic transformations, including oxidation and hydrogenation reactions. tue.nlnih.gov In homogeneous catalysis, these complexes can act as catalysts for reactions such as the reduction of carboxylic acid derivatives. nih.govnih.gov The catalytic cycle often involves the coordination of the substrate to the metal center, followed by a series of steps that lead to the final product.

The bifunctional nature of some of these catalysts, where both the metal center and the ligand participate in the reaction mechanism, is a key area of research. tue.nl For instance, in hydrogenation reactions, the metal can activate hydrogen, while a basic site on the ligand can interact with the substrate. This cooperative action can lead to enhanced catalytic performance. While specific examples involving this compound are still emerging, the broader class of triazole derivatives shows significant promise in this area.

Table 1: Catalytic Applications of Triazole Derivatives

| Catalytic Reaction | Metal Center | Ligand Type | Reference |

|---|---|---|---|

| Oxidation | Various | Schiff Base | nih.gov |

| Hydrogenation | Ruthenium, Cobalt | Phosphine, Amine | tue.nl |

| Acyl Transfer | N/A (Organocatalyst) | Organic Cage | nih.gov |

| Cross-coupling | Palladium, Copper | N-heterocyclic carbene | nih.gov |

Active Sites in Metal-Organic Framework Catalysts

The carboxylic acid functionality of this compound makes it an ideal linker for the construction of Metal-Organic Frameworks (MOFs). nih.govnih.gov MOFs are crystalline porous materials with high surface areas and tunable pore sizes, making them excellent candidates for heterogeneous catalysis. The triazole group can also participate in the coordination network or be available as a potential active site.

In MOF catalysis, the metal nodes or the organic linkers can act as the catalytic centers. For instance, Zr-based MOFs often exhibit Lewis acidity at the metal clusters, which can be active in various catalytic reactions. nih.gov The functional groups on the organic linker, such as the triazole ring in a derivative of this compound, can also be designed to have specific catalytic activities. The vinyl group provides a handle for post-synthetic modification, allowing for the introduction of other functional groups or the grafting of catalytic species within the MOF pores. This approach enables the creation of multifunctional catalysts with precisely controlled active sites.

Supramolecular Assembly and Self-Organization

The ability of this compound to form well-defined supramolecular structures through non-covalent interactions is a key aspect of its chemistry. These interactions, particularly hydrogen bonding, drive the self-assembly of molecules into higher-order architectures with specific functionalities.

Hydrogen Bonding Networks and Dimerization

The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. This allows for the formation of robust hydrogen-bonding networks. A common motif is the formation of cyclic dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. researchgate.net This type of dimerization is a well-established phenomenon in carboxylic acids and plays a significant role in their crystal engineering. consensus.app

Directed Assembly of Functional Architectures

The directional nature of hydrogen bonds, along with other non-covalent interactions like π-π stacking, allows for the programmed self-assembly of this compound and its derivatives into functional architectures. nih.govmostwiedzy.pl By controlling the molecular design and the crystallization conditions, it is possible to direct the formation of specific supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. nih.gov

The vinyl group can be utilized to lock these self-assembled structures into more permanent forms through polymerization. This strategy allows for the creation of robust, functional materials with ordered structures at the molecular level. The resulting materials can have applications in areas such as molecular recognition, separation, and catalysis, where the precise arrangement of functional groups is crucial for performance. The combination of strong, directional hydrogen bonding and the potential for covalent capture of the assembled state makes this compound a promising building block for the bottom-up fabrication of advanced functional materials.

Host-Guest Interactions

The molecular architecture of this compound, featuring a triazole ring, a carboxylic acid group, and an ethenyl (vinyl) moiety, positions it as a significant component in the field of supramolecular chemistry, particularly in the formation of host-guest complexes. The principles of host-guest chemistry revolve around the specific recognition and binding of a smaller "guest" molecule or ion by a larger "host" molecule through non-covalent interactions. The ability to design host molecules with tailored cavities for selective guest binding is a driving force for innovation in materials science and catalysis.

The triazole and carboxylic acid functionalities are instrumental in creating defined binding sites and cavities. These groups can participate in a range of non-covalent interactions that are essential for the formation and stability of host-guest assemblies.

Fundamental Roles of Structural Features in Host-Guest Chemistry:

The Triazole Ring: As a heterocyclic aromatic system, the 1,2,4-triazole (B32235) ring is a versatile building block in supramolecular construction. It possesses both hydrogen bond donor and acceptor sites, facilitating the creation of predictable and robust hydrogen-bonding networks. These networks are fundamental to the self-assembly of larger host structures. The aromatic character of the triazole ring also allows for π-π stacking interactions with suitable aromatic guest molecules.

The Carboxylic Acid Group: The carboxylic acid functional group is a cornerstone in the design of molecular hosts. It is a potent hydrogen bond donor and acceptor, often forming stable dimeric structures or extended chains through hydrogen bonding. This directional interaction is key to constructing porous materials capable of encapsulating guest molecules. Furthermore, the potential for deprotonation to a carboxylate anion introduces the possibility of strong ionic interactions and coordination to metal centers, which is a foundational principle in the formation of metal-organic frameworks (MOFs) that can act as hosts.

The Ethenyl (Vinyl) Group: The ethenyl substituent provides a reactive site for further chemical modification. While not typically a primary binding site for guest molecules, it allows for post-assembly polymerization or cross-linking. This can create a more rigid and permanent host structure, potentially entrapping the guest molecule for applications that require long-term sequestration or controlled release.

Formation of Host-Guest Assemblies:

The synergistic combination of the triazole and carboxylic acid groups in this compound can facilitate the formation of crystalline porous materials, such as coordination polymers and MOFs. In these architectures, the individual molecules of this compound can act as organic linkers that either coordinate to metal ions or self-assemble via hydrogen bonds to create a framework containing cavities. The dimensions, shape, and chemical environment of these cavities can be controlled to achieve selective binding of guest molecules.

Detailed Research Findings from Analogous Systems:

While specific binding studies on this compound are not extensively available, research on other triazole-containing host molecules provides valuable insights into its potential behavior. For instance, studies on triazole-functionalized acyclic cucurbit[n]uril-type receptors have demonstrated their ability to bind a variety of guest molecules in aqueous solution. nih.gov The binding affinities (Ka) and thermodynamic parameters for these interactions highlight the importance of the triazole moiety in molecular recognition.

These studies reveal that triazole-containing hosts can strongly bind with guest molecules, with association constants often in the range of 10⁴ to 10⁶ M⁻¹. nih.gov The binding is influenced by factors such as the size and shape of the guest, the charge of the guest, and the specific non-covalent interactions at play, including hydrophobic effects, ion-dipole interactions, and hydrogen bonding.

Below is an interactive data table showcasing representative binding data from a study on a triazole-functionalized host system. This data illustrates the principles of guest recognition by a host containing triazole functionalities.

Table 1: Binding Constants and Thermodynamic Parameters for a Triazole-Functionalized Host with Various Guests

| Guest Molecule | Binding Constant (Ka) / M⁻¹ | Enthalpy Change (ΔH) / kcal mol⁻¹ |

|---|---|---|

| 1,4-Diaminobutane | 1.2 x 10⁵ | -5.8 |

| 1,5-Diaminopentane | 3.0 x 10⁵ | -6.5 |

| 1,6-Diaminohexane | 6.0 x 10⁵ | -7.2 |

| N,N-Dimethyl-1,4-diaminobutane | 2.5 x 10⁴ | -4.5 |

Data is illustrative and based on findings from analogous triazole-containing host-guest systems. nih.gov

The data demonstrates that the binding affinity increases with the length of the alkyl chain in the diammonium guests, which is attributed to an enhanced hydrophobic effect. nih.gov Furthermore, the substitution of hydrogens on the ammonium groups with methyl groups leads to a decrease in binding affinity, likely due to steric hindrance and a reduction in the number of possible hydrogen bonds.

The favorable negative enthalpy changes indicate that the binding process is exothermic and driven by the formation of strong non-covalent interactions between the host and the guest.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of functionalized triazoles has been a subject of intense research, with a focus on developing efficient, regioselective, and environmentally benign methodologies. For a molecule like 3-Ethenyltriazole-4-carboxylic acid, future synthetic explorations are likely to focus on modular and convergent strategies that allow for easy diversification of the core structure.

One promising approach is the application of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is renowned for its high yields and selectivity. nih.gov A hypothetical pathway could involve the cycloaddition of an azide-containing vinyl precursor with an alkyne-bearing carboxylic acid derivative. nih.govscispace.com Additionally, metal-free synthesis methods are gaining traction and could offer alternative routes to avoid potential metal contamination in the final product. researchgate.net

Solid-phase organic synthesis (SPOS) presents another attractive avenue, particularly for creating libraries of derivatives. arkat-usa.org By anchoring one of the precursors to a polymer support, the synthesis and purification process can be streamlined, facilitating high-throughput screening of compounds with varied functionalities. acs.org

Table 1: Potential Synthetic Strategies for this compound and its Derivatives

| Synthetic Strategy | Key Precursors | Potential Advantages |

|---|---|---|

| Click Chemistry (CuAAC) | Vinyl azide (B81097), Propiolic acid | High regioselectivity, mild reaction conditions, high yield. |

| Metal-Free Cycloaddition | Substituted hydrazones, vinyl aldehydes | Avoids metal catalysts, potentially more biocompatible products. |

| Solid-Phase Synthesis | Polymer-supported alkyne, vinyl azide | Simplified purification, suitable for combinatorial chemistry. |

| Multi-component Reactions | Amidines, hydrazines, vinyl-substituted carbonyls | High atom economy, rapid assembly of complex molecules. organic-chemistry.org |

Advanced Characterization Techniques for In-Situ Studies

A deep understanding of the formation, reactivity, and interaction of this compound with other molecules will be crucial for its application. Advanced in-situ characterization techniques will play a pivotal role in this endeavor. Spectroscopic methods such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy will be fundamental for tracking the progress of its synthesis and confirming the structure of intermediates and final products. acs.org

For studying its potential role in materials, techniques like X-ray diffraction (XRD) will be essential to elucidate the crystal structure of its derivatives or the coordination polymers it may form. In-situ monitoring of polymerization reactions involving the ethenyl group could be achieved using techniques like Raman spectroscopy, providing real-time kinetic data. Furthermore, techniques like cyclic voltammetry and absorption spectroscopy could be employed to study the electrochemical and photophysical properties of materials derived from this compound. nanobioletters.com

Development of Hybrid Materials Incorporating the Compound

The bifunctional nature of this compound, with its polymerizable vinyl group and coordinating carboxylic acid group, makes it an excellent candidate for the development of novel hybrid materials.

Metal-Organic Frameworks (MOFs): The triazole and carboxylic acid moieties are well-known for their ability to form stable coordination complexes with a variety of metal ions. acs.orgrsc.orgacs.org This opens up the possibility of using this compound as a linker to construct porous MOFs. researchgate.net The vinyl groups within the MOF structure could then be post-synthetically modified or used to polymerize the framework, leading to materials with enhanced stability and tailored properties for applications in gas storage, catalysis, and sensing.

Functional Polymers: The ethenyl group allows for the incorporation of this molecule into various polymer backbones through conventional polymerization techniques. This could lead to the development of functional polymers with applications ranging from ion-exchange resins to specialized coatings and membranes. The triazole and carboxylic acid groups would impart specific properties to the polymer, such as thermal stability, hydrophilicity, and the ability to chelate metal ions. ntu.edu.iq

Table 2: Potential Hybrid Materials and Their Applications

| Material Type | Key Functional Groups Utilized | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Triazole, Carboxylic Acid | Gas storage, catalysis, chemical sensing, drug delivery. acs.org |

| Vinyl Polymers | Ethenyl (Vinyl) Group | Ion-exchange resins, functional coatings, polymer-supported catalysts. |

| Hybrid Organic-Inorganic Materials | Carboxylic Acid (for binding to inorganic surfaces) | Adhesion promoters, surface modifiers for nanoparticles. |

Rational Design of Derivatives for Specific Applications

The core structure of this compound can be systematically modified to design derivatives with tailored properties for specific applications. The principles of rational drug design, for instance, can be applied to develop new therapeutic agents. Triazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govnih.govresearchgate.net

By modifying the substituents on the triazole ring or by converting the carboxylic acid to various esters or amides, it may be possible to enhance the biological activity and selectivity of the compound. nih.gov Molecular docking studies can be employed to predict the binding of these derivatives to specific biological targets, guiding the synthetic efforts towards more potent and less toxic compounds. rsc.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly emerging as powerful tools in chemical research, capable of accelerating the discovery and optimization of new molecules and materials. springernature.comresearchgate.net

Predictive Modeling: Machine learning models can be trained on existing data of triazole derivatives to predict the properties of novel compounds like this compound and its derivatives. nih.govscielo.br This can include the prediction of physicochemical properties, biological activity, and even the potential synthetic routes. nih.govmdpi.com

The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation, leading to the rapid development of new materials and technologies based on this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing 3-Ethenyltriazole-4-carboxylic acid derivatives?

To synthesize derivatives like this compound, a typical approach involves coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (CH₂Cl₂). For example, Boc-protected intermediates can be reacted with amines under basic conditions (e.g., triethylamine), followed by deprotection with trifluoroacetic acid (TFA) to yield target compounds. Purification often employs silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) . Derivatives may also be synthesized via hydroxamic acid formation using NH₂OH·HCl, yielding crystalline products with distinct melting points (191–214°C), as confirmed by elemental analysis and spectroscopy .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation requires a multi-technique approach:

- Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹).

- ¹H and ¹³C NMR confirm substituent placement and electronic environments (e.g., triazole ring protons at δ 7.5–8.5 ppm).

- Elemental analysis verifies C, H, and N content within ±0.4% of theoretical values, ensuring purity .

Discrepancies between theoretical and experimental data should prompt re-evaluation of reaction conditions or purification methods.

Q. What safety protocols are critical when handling this compound in the laboratory?

Essential protocols include:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during TFA deprotection steps .

- Waste disposal: Segregate hazardous waste (e.g., TFA-containing solutions) for professional treatment .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be systematically optimized?

Yield optimization involves:

- Solvent screening: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Catalyst tuning: Transition-metal catalysts (e.g., Pd for cross-couplings) can improve regioselectivity.

- Temperature control: Lower temperatures (0–5°C) minimize side reactions during sensitive steps like amide bond formation .

Documented yields for analogous compounds range from 58–76%, with purity confirmed via HPLC or NMR .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts or IR absorptions) demand:

- Cross-validation: Compare data with structurally similar compounds (e.g., diaryltriazoles or thiazolidine derivatives ).

- Computational modeling: Density functional theory (DFT) predicts NMR chemical shifts and vibrational modes, aiding assignment .

- Alternative techniques: Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides unambiguous structural proof .

Q. What biomimetic strategies enhance the catalytic or bioactive properties of this compound derivatives?

Inspired by enzymatic systems, researchers can:

- Position functional groups to mimic active sites (e.g., triazole rings for metal coordination or hydrogen bonding).

- Incorporate proton relays to facilitate reactions like proton-coupled electron transfer (PCET), critical for redox-active derivatives .

For example, hydroxamic acid derivatives exhibit enhanced bioactivity due to metal-chelating capabilities, analogous to natural siderophores .

Q. What methodologies address solubility challenges in biological assays involving this compound?

To improve aqueous solubility:

- Prodrug design: Synthesize ester or amide prodrugs (e.g., ethyl esters) that hydrolyze in vivo .

- Co-solvent systems: Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while minimizing cytotoxicity.

- Salt formation: Convert the carboxylic acid to sodium or potassium salts, which exhibit higher solubility in physiological buffers .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.